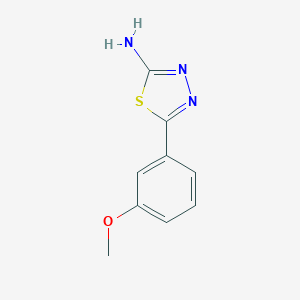

2-Methyl-4-(methylsulfonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methyl-4-(methylsulfonyl)benzoic acid” is a chemical compound . It is similar to “2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid”, which is a white solid that is soluble in water and organic solvents .

Synthesis Analysis

The synthesis of a similar compound, “2-Methoxy-4-(methylsulfanyl)benzoic Acid”, has been reported. The synthesis used readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37%, respectively .Molecular Structure Analysis

The molecular formula of “2-Methyl-4-(methylsulfonyl)benzoic acid” is C9H10O4S .Aplicaciones Científicas De Investigación

Synthesis Techniques :

- A study by Peng Jia-bin (2010) outlined a method for synthesizing 2-Nitro-4-methylsulfonyl benzoic acid, with high yield and purity, from 4-methylsulfonyl toluene using nitric acid. This method is simple and cost-effective, making it economically beneficial (Peng Jia-bin, 2010).

Chemical Properties and Reactions :

- Ci Long-wang (2013) focused on the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid through air-nitric acid combined oxidation. This study optimized various reaction conditions, achieving an average yield of 85% and purity of 97.1% (Ci Long-wang, 2013).

- H. Yin (2002) described a convenient preparation method for 4-(methylsulfonyl)benzoic acid, emphasizing a reduced cost and environmental impact suitable for large-scale production (H. Yin, 2002).

Medical and Biological Applications :

- M. Baumgarth, N. Beier, and R. Gericke (1997) explored the use of benzoylguanidines as Na+/H+ exchanger inhibitors, beneficial in treating acute myocardial infarction. The study highlighted the importance of substitution ortho to the acylguanidine for compound potency (M. Baumgarth et al., 1997).

Environmental and Safety Considerations :

- H. Suojalehto et al. (2017) identified 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid as a respiratory sensitiser causing occupational asthma, rhinitis, and urticaria. This research emphasizes the need for stringent exposure control measures to prevent related diseases (H. Suojalehto et al., 2017).

Applications in Material Science :

- K. Oyaizu et al. (2002) described synthetic routes to ladder polymers containing benzenetetrayl subunits with oxo and methylsulfonio linkages. This research contributes to the development of semiconducting materials (K. Oyaizu et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-4-methylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKZLBGODVDBBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281149 |

Source

|

| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(methylsulfonyl)benzoic acid | |

CAS RN |

118939-09-6 |

Source

|

| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118939-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid in the synthesis of the mTOR inhibitor?

A1: The research paper describes 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid (17) as a crucial building block in the synthesis of the target mTOR inhibitor (1). [] It represents one of the three main fragments that come together to form the final molecule. Specifically, it is coupled with an elaborated intermediate, 5-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-2-amine dihydrochloride (6), in the final stages of the synthesis to yield the target compound. [] This highlights its importance in achieving the desired structure of the mTOR inhibitor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)

![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)

![3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B185717.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)

![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)

![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)